

Application Notes and Protocols for Basolite F300 as a Drug Delivery Vehicle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Basolite F300

Cat. No.: B12053979

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF) also known as Fe-BTC, has emerged as a promising nanocarrier for drug delivery applications. Its high surface area, tunable pore size, and biocompatibility make it an ideal candidate for encapsulating therapeutic agents and facilitating their controlled release.^[1] This document provides detailed application notes and experimental protocols for utilizing **Basolite F300** as a drug delivery vehicle, with a focus on loading, release, and biocompatibility studies.

Key Characteristics of Basolite F300 for Drug Delivery

Basolite F300 possesses several key features that make it advantageous for drug delivery systems:

- **High Porosity and Surface Area:** These properties allow for a high drug loading capacity.
- **Biocompatibility:** Composed of iron and trimesic acid, it exhibits low toxicity.^[1]
- **Tunable Structure:** The structure can be modified to control drug release kinetics.

- Biodegradability: **Basolite F300** can be degraded under physiological conditions, ensuring clearance from the body.[1]

Data Presentation

Table 1: Physicochemical Properties of Basolite F300

Property	Value	Reference
Surface Area	1300-1600 m ² /g	[2]
Bulk Density	0.16-0.35 g/cm ³	[2]
Molecular Formula	C ₉ H ₃ FeO ₆	[3]

Table 2: Drug Loading Capacity of Basolite F300 and its Derivatives

Drug	Carrier	Loading Capacity (wt%)	Reference
5-Fluorouracil	Fe-BTC-PEG	36.4%	[4]
Doxorubicin	Fe ₃ O ₄ @[Cu ₃ (BTC) ₂]	40.5%	[5]
Doxorubicin	MIL-101(Fe)-C ₄ H ₄	24.5%	[6]

Experimental Protocols

Protocol 1: Synthesis of PEGylated Basolite F300 (Fe-BTC-PEG)

This protocol describes the synthesis of polyethylene glycol (PEG) modified **Basolite F300** to enhance its stability and biocompatibility.

Materials:

- Ferric nitrate hydrate (Fe(NO₃)₃·9H₂O)
- Trimesic acid (H₃BTC)

- Polyethylene glycol (PEG)
- Distilled water
- Ethanol

Procedure:

- Prepare Solution A by dissolving 1 g of ferric nitrate hydrate in 50 mL of distilled water.
- Prepare Solution B by dissolving 1 g of H₃BTC and 5 mL of PEG in 50 mL of distilled water.
- Mix Solution A into Solution B under ultrasonication for 20 minutes at room temperature.
- Collect the resulting precipitate by centrifugation.
- Wash the precipitate three times with ethanol.
- Dry the final Fe-BTC-PEG product at 70°C under vacuum.

Protocol 2: Drug Loading into Basolite F300

This protocol outlines the procedure for loading a therapeutic drug, using 5-Fluorouracil (5-FU) as an example, into the synthesized Fe-BTC-PEG nanocarrier.

Materials:

- Fe-BTC-PEG nanoparticles
- 5-Fluorouracil (5-FU)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Disperse a known amount of Fe-BTC-PEG nanoparticles in a solution of 5-FU in PBS (e.g., 10 g/L).

- Stir the suspension at room temperature for 72 hours in a dark environment to allow for drug encapsulation.
- Collect the drug-loaded nanoparticles by centrifugation.
- Wash the nanoparticles with PBS to remove any unloaded drug from the surface.
- Dry the 5-FU-loaded Fe-BTC-PEG nanoparticles under vacuum.
- Determine the drug loading capacity by measuring the concentration of 5-FU in the supernatant using UV-Vis spectrophotometry at a wavelength of 266 nm.[\[4\]](#)

Protocol 3: In Vitro Drug Release Study

This protocol describes the methodology to evaluate the release kinetics of a loaded drug from **Basolite F300** at different pH conditions, simulating physiological and tumor microenvironments.

Materials:

- Drug-loaded **Basolite F300** nanoparticles
- Phosphate-buffered saline (PBS) at pH 7.4, 6.8, and 5.0
- Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

- Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.
- Place the dialysis bag in a larger volume of the corresponding PBS release medium (pH 7.4, 6.8, or 5.0) at 37°C with continuous stirring.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
- Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Plot the cumulative drug release percentage against time to obtain the release profile.
- The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[\[3\]](#)[\[7\]](#)

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the biocompatibility of **Basolite F300** and the cytotoxic effects of the drug-loaded nanoparticles on cancer and normal cell lines.

Materials:

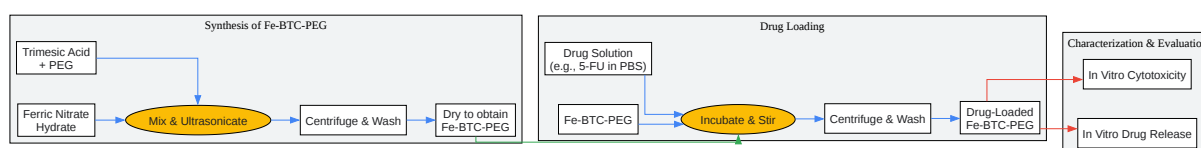
- Human cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., 3T3 mouse embryonic fibroblasts)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **Basolite F300** nanoparticles (unloaded)
- Drug-loaded **Basolite F300** nanoparticles
- Free drug solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed the cells in 96-well plates at a density of approximately 7×10^3 cells per well and incubate for 24 hours to allow for cell attachment.[\[5\]](#)

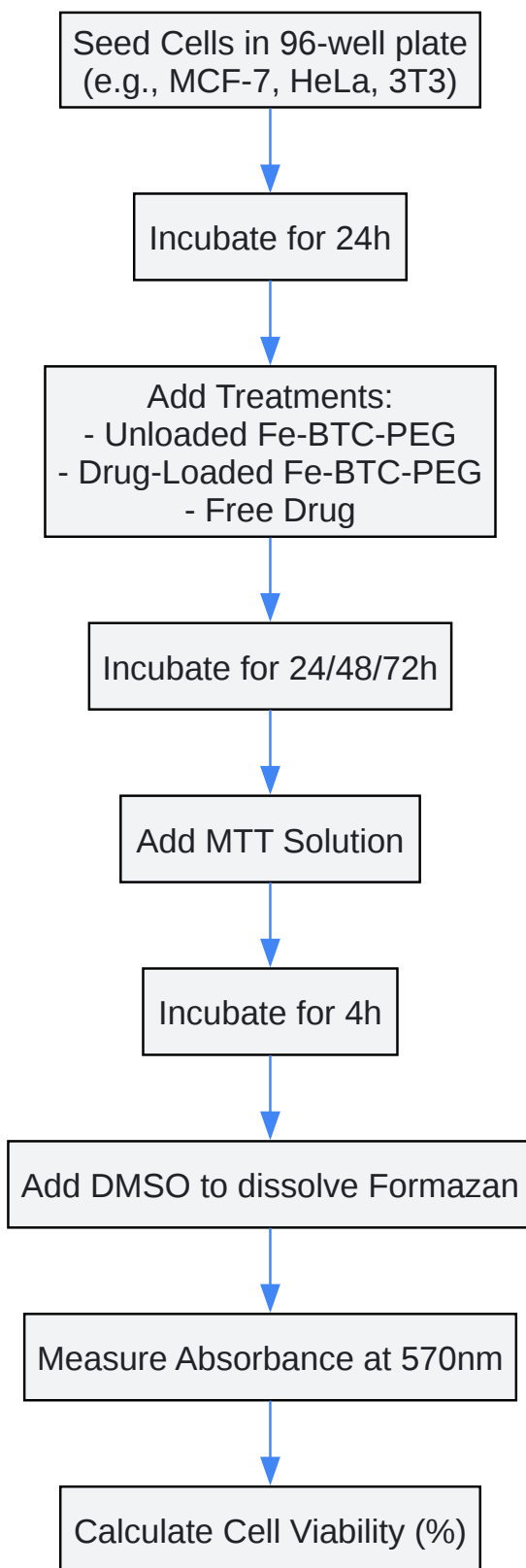
- Prepare serial dilutions of the unloaded nanoparticles, drug-loaded nanoparticles, and the free drug in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the prepared dilutions to the respective wells. Include untreated cells as a control.
- Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Basolite F300** drug delivery.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jresm.org [jresm.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly improved pH-Responsive anticancer drug delivery and T2-Weighted MRI imaging by magnetic MOF CuBTC-based nano/microcomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Basolite F300 as a Drug Delivery Vehicle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12053979#basolite-f300-as-a-drug-delivery-vehicle-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com